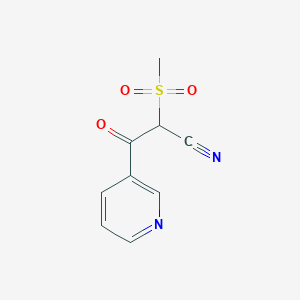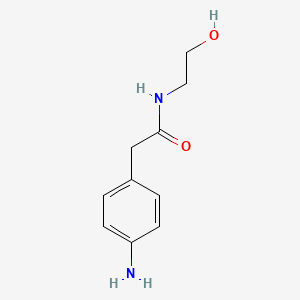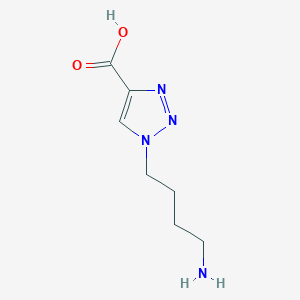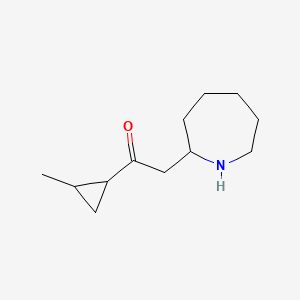
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde is an organic compound featuring a cyclobutane ring substituted with a difluoroethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl bromide in the presence of a strong base to introduce the difluoroethyl group onto the cyclobutane ring. The resulting intermediate is then oxidized to form the aldehyde functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.
Major Products
Oxidation: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde exerts its effects depends on its interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s stability and reactivity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid
- 1-(2,2-Difluoroethyl)cyclobutanol
- 1-(2,2-Difluoroethyl)cyclobutane-1-thiol
Uniqueness
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10F2O |
|---|---|
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O/c8-6(9)4-7(5-10)2-1-3-7/h5-6H,1-4H2 |
Clé InChI |
SNDMHGPCGTZPCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)



![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)

![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

